5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
This compound belongs to a class of polycyclic heteroaromatic systems combining quinoline, pyrazole, and dioxolane moieties. Its core structure features a quinoline scaffold fused with a [1,3]dioxolo ring at positions 4,5-g and a pyrazolo ring at positions 4,3-c. Key substituents include:
- 4-Methoxyphenyl group at position 3: Electron-donating methoxy group enhances solubility and modulates electronic interactions.
Properties
IUPAC Name |
8-[(3-fluorophenyl)methyl]-5-(4-methoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3/c1-30-18-7-5-16(6-8-18)24-20-13-29(12-15-3-2-4-17(26)9-15)21-11-23-22(31-14-32-23)10-19(21)25(20)28-27-24/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTPEYKRMHHFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 383.4 g/mol. The unique structure features a pyrazoloquinoline core, which is known for its diverse biological activities.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C21H18FNO3 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | UFSKTUNBJNLXFF-UHFFFAOYSA-N |
Anti-inflammatory Effects
Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. A study demonstrated that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was noted as a key mechanism for their anti-inflammatory activity .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound ID | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | Inhibition of NO production |
| 2i | Not specified | Inhibition of iNOS and COX-2 |
| 2m | Not specified | Inhibition of iNOS and COX-2 |
Anticancer Potential
Another significant area of research focuses on the anticancer properties of this class of compounds. Pyrazoloquinolines have been shown to induce apoptosis in various cancer cell lines through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
A specific study highlighted that certain pyrazolo[4,3-c]quinoline derivatives could effectively inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression . The presence of fluorine and methoxy groups enhances their interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Compounds within this class inhibit key enzymes such as iNOS and COX-2, which are pivotal in inflammatory responses.
- Cell Cycle Regulation : They may affect the expression levels of proteins involved in cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, contributing to their cytotoxic effects against cancer cells.
Case Studies
- Study on Anti-inflammatory Properties : A comprehensive study examined the effects of various pyrazolo[4,3-c]quinoline derivatives on NO production in RAW 264.7 cells. The results indicated that structural modifications significantly influenced their inhibitory potency .
- Anticancer Activity Evaluation : Another investigation focused on the anticancer potential of pyrazoloquinolines against breast cancer cell lines. The study reported a dose-dependent decrease in cell viability with significant induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects :
- Electron-Donating Groups (e.g., methoxy, ethoxy): Enhance solubility and polar interactions but may reduce metabolic stability.
- Electron-Withdrawing Groups (e.g., chloro): Increase lipophilicity and membrane permeability but may reduce bioavailability.
Fused Ring Systems: [1,3]dioxolo (target compound): Smaller ring size may improve conformational rigidity and target selectivity.
Synthetic Accessibility :
- Chloro and methoxy substituents are typically introduced via nucleophilic aromatic substitution or Ullmann coupling .
- Ethyl and ethoxy groups may require alkylation or Friedel-Crafts reactions, increasing synthetic complexity .
Research Implications
While the evidence lacks explicit bioactivity data, structural comparisons suggest:
- The target compound ’s 4-methoxyphenyl group balances solubility and electronic effects, making it a promising lead for further optimization.
- Chloro-substituted analogs () may be prioritized for CNS targets due to enhanced lipophilicity.
- Ethyl-substituted derivatives () warrant evaluation in hydrophobic binding pockets.
Future studies should focus on synthesizing these analogs and evaluating their pharmacokinetic and pharmacodynamic profiles.
Q & A
Q. Table 1: Synthesis Method Comparison
| Method | Yield (%) | Time (h) | Key Advantages | References |
|---|---|---|---|---|
| Microwave-assisted | 70–75 | 2–4 | High efficiency, low byproducts | |
| Traditional reflux | 50–60 | 12–24 | Scalability |
How is the compound structurally characterized to confirm purity and identity?
Q. Basic Research Focus
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for fluorobenzyl (δ 5.2–5.5 ppm, CH₂), methoxyphenyl (δ 3.8 ppm, OCH₃), and quinoline protons (δ 7.5–8.5 ppm) .
Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 486.15) .
X-ray Crystallography : Resolves bond angles and torsional strain in the dioxolo-pyrazoloquinoline framework .
Advanced Note : Discrepancies in NMR data (e.g., split peaks) may arise from rotamers; variable-temperature NMR or DFT calculations can resolve these .
What methodologies are used to evaluate its biological activity and mechanism of action?
Q. Basic Research Focus
In Vitro Assays :
- Anticancer : MTT assay (IC₅₀ values in cancer cell lines like MCF-7 or HepG2) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., IC₅₀ < 1 μM for EGFR) .
Target Identification :
- SPR (Surface Plasmon Resonance) : Measures binding affinity (KD) to recombinant proteins .
- CRISPR-Cas9 Knockout : Validates target genes in resistant cell lines .
Advanced Note : Contradictory IC₅₀ values across studies may stem from assay conditions (e.g., serum concentration, incubation time). Use orthogonal assays (e.g., Western blot for protein expression) to confirm .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced Research Focus
Systematic Substitution :
- Replace 3-fluorobenzyl with chloro-/methoxybenzyl to assess electronic effects .
- Modify the methoxyphenyl group’s position (e.g., 3-methoxy vs. 4-methoxy) .
Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction motifs .
In Vivo Validation : PK/PD studies in rodent models to correlate structural changes with bioavailability .
Q. Table 2: SAR Trends in Analogues
| Substituent Modification | Biological Impact | References |
|---|---|---|
| Fluorine → Chlorine | Increased cytotoxicity (IC₅₀ ↓20%) | |
| Methoxy → Ethoxy | Improved solubility (LogP ↓0.5) |
How can computational methods predict target interactions and optimize binding affinity?
Q. Advanced Research Focus
Molecular Docking : AutoDock Vina or Glide screens against kinase domains (e.g., PDB: 1M17). Fluorobenzyl shows hydrophobic packing in the ATP-binding pocket .
MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2 Å indicates stable binding .
Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent changes (e.g., fluorine → trifluoromethyl improves ΔG by −1.2 kcal/mol) .
How to address contradictions in reported solubility and stability data?
Q. Advanced Research Focus
Solubility Analysis :
- HPLC-UV : Quantify solubility in PBS (pH 7.4) vs. DMSO. Discrepancies may arise from aggregation .
- DLS (Dynamic Light Scattering) : Detects nanoaggregates at >100 μM .
Stability Studies :
- Forced degradation under UV light or acidic conditions (0.1 M HCl) identifies labile groups (e.g., dioxolo ring cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
